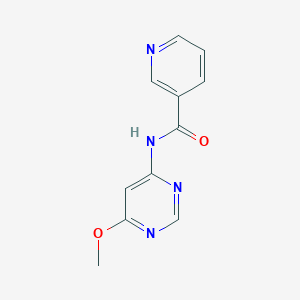

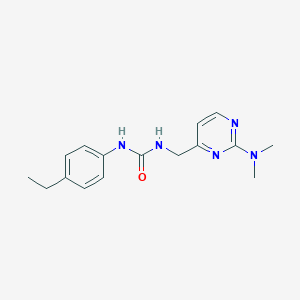

N-(6-methoxypyrimidin-4-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methoxypyrimidin-4-yl)nicotinamide is a derivative of Nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is used orally to prevent and treat pellagra (niacin deficiency) . Nicotinamide is an ingredient found in a variety of cosmetic products .

Synthesis Analysis

The synthesis methods of this compound mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Chemical Reactions Analysis

This compound is involved in the biosynthesis of NAD+ . It plays a role in the salvage synthesis pathway, which is key to maintaining NAD+ levels in cells .Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Inhibition

Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT, an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, plays a significant role in various biological processes. Research has identified bisubstrate inhibitors that demonstrate potent inhibition of NNMT, providing insights into enzyme inhibition mechanisms and potential therapeutic applications for diseases where NNMT is implicated (Babault et al., 2018). Additionally, structural analysis of NNMT with small-molecule inhibitors has elucidated the substrate recognition process, highlighting the role of specific residues in enzyme activity and offering a framework for developing targeted inhibitors (Peng et al., 2011).

Molecular Docking and SAR Studies

Antimicrobial and Anti-diabetic Screening : Novel derivatives of N-(6-methoxypyrimidin-4-yl)nicotinamide have been synthesized and evaluated for their molecular docking properties, antimicrobial, and anti-diabetic activities. These compounds have shown promising results in in vitro and in vivo studies, indicating their potential as therapeutic agents (Ramya et al., 2017).

Pharmacology and Therapeutic Potential

Selective Endothelin ET(A) Receptor Antagonism : Compounds derived from this compound have demonstrated significant pharmacological activity as selective endothelin ET(A) receptor antagonists. These findings suggest potential applications in treating cardiovascular diseases and conditions associated with endothelin system dysregulation (Yuyama et al., 2003).

Herbicidal Activity

Novel Herbicides Based on Natural Products : Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has yielded compounds with excellent herbicidal activity against various plant species. This suggests the potential of this compound derivatives in developing new, natural-product-based herbicides (Yu et al., 2021).

Biochemical Pharmacology

Oxidative Metabolism and Inhibition Studies : Nicotinamide and its derivatives play a crucial role in oxidative metabolism and can inhibit the activity of hepatic microsomal mixed-function oxidase. This inhibition is significant for understanding the metabolic pathways and potential drug interactions (Schenkman et al., 1967).

Wirkmechanismus

Zukünftige Richtungen

There is an emerging interest in assessing N-(6-methoxypyrimidin-4-yl)nicotinamide as a potential therapeutic target . Future research on technical approaches to further enhance its synthesis and strengthen clinical studies are prospected . The prospection of this compound to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research .

Eigenschaften

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)15-11(16)8-3-2-4-12-6-8/h2-7H,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSHISGAHAETQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

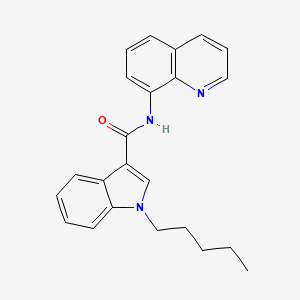

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)

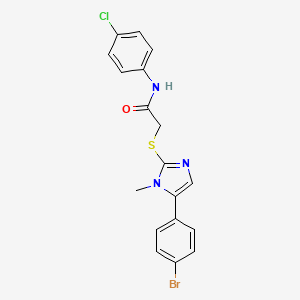

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)